
2-Amino-1-(pyridin-4-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1-(pyridin-4-yl)propan-1-ol est un composé organique de formule moléculaire C8H12N2O. Il présente un cycle pyridine substitué en position 4 par un groupe 2-amino-1-propanol.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-Amino-1-(pyridin-4-yl)propan-1-ol implique généralement la réaction du 4-pyridinecarboxaldéhyde avec le nitrométhane pour former le 4-(nitrométhyl)pyridine. Cet intermédiaire est ensuite réduit en utilisant de l'hydrogène en présence d'un catalyseur tel que le palladium sur carbone pour produire du this compound .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas bien documentées dans la littérature. L'approche générale impliquerait la mise à l'échelle des méthodes de synthèse en laboratoire, l'optimisation des conditions de réaction pour obtenir des rendements plus élevés et la garantie de la pureté du produit final par recristallisation ou d'autres techniques de purification.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-Amino-1-(pyridin-4-yl)propan-1-ol peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former une cétone ou un aldéhyde.
Réduction : Le groupe nitro de l'intermédiaire peut être réduit en groupe amino.
Substitution : Le groupe amino peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Des réactifs tels que le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) peuvent être utilisés.
Réduction : L'hydrogène gazeux (H2) en présence d'un catalyseur de palladium sur carbone (Pd/C) est couramment utilisé.
Substitution : Divers électrophiles peuvent être utilisés, en fonction du produit de substitution souhaité.
Principaux produits formés
Oxydation : 2-Oxo-1-(pyridin-4-yl)propan-1-ol.
Réduction : this compound.
Substitution : Divers dérivés substitués en fonction de l'électrophile utilisé.
Applications de la recherche scientifique
Le this compound présente plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément de base dans la synthèse de molécules organiques plus complexes.
Biologie : Il peut être utilisé dans l'étude des mécanismes enzymatiques et comme ligand dans des dosages biochimiques.
Mécanisme d'action
Le mécanisme d'action du this compound dépend de son application spécifique. Dans des dosages biochimiques, il peut agir comme un ligand se liant à des enzymes ou des récepteurs spécifiques, modulant ainsi leur activité. Les cibles moléculaires et les voies impliquées varient en fonction du contexte biologique dans lequel le composé est utilisé .
Applications De Recherche Scientifique
2-Amino-1-(pyridin-4-yl)propan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Mécanisme D'action
The mechanism of action of 2-Amino-1-(pyridin-4-yl)propan-1-ol depends on its specific application. In biochemical assays, it may act as a ligand binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the biological context in which the compound is used .
Comparaison Avec Des Composés Similaires
Composés similaires
3-[(Pyridin-2-yl)amino]propan-1-ol : Structure similaire mais avec le groupe amino lié à la position 2 du cycle pyridine.
2-Amino-3-(pyridin-4-yl)propan-1-ol : Structure similaire mais avec un groupe hydroxyle supplémentaire sur la chaîne propanol.
Unicité
Le 2-Amino-1-(pyridin-4-yl)propan-1-ol est unique en raison de son motif de substitution spécifique, qui peut influencer sa réactivité et ses interactions avec les cibles biologiques. Cela en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles .
Propriétés
Formule moléculaire |
C8H12N2O |
|---|---|
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
2-amino-1-pyridin-4-ylpropan-1-ol |
InChI |
InChI=1S/C8H12N2O/c1-6(9)8(11)7-2-4-10-5-3-7/h2-6,8,11H,9H2,1H3 |
Clé InChI |
FRUSHMPMFGULNL-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C1=CC=NC=C1)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


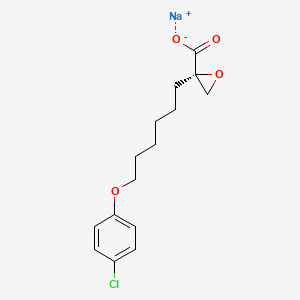
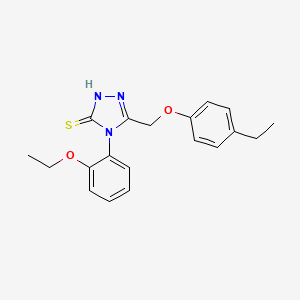
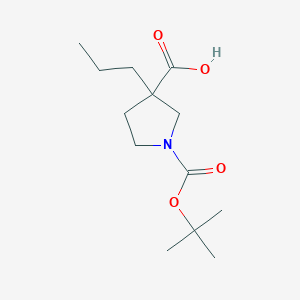
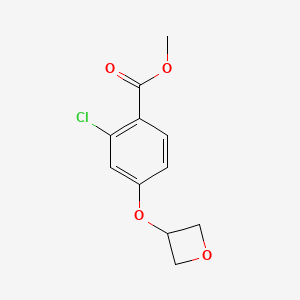
![3-Chloro-5,5,7-trimethyl-5H-pyrrolo[2,3-c]pyridazin-6(7H)-one](/img/structure/B11767338.png)
![Ethyl 4-amino-2-oxobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B11767341.png)

![Methyl 3-(benzo[d]thiazol-2-yl)propanoate](/img/structure/B11767356.png)
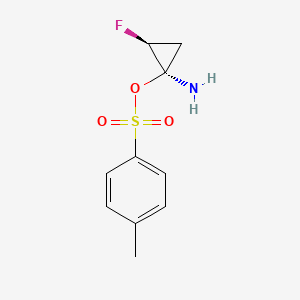

![(2S)-1-[(1R)-1-phenylethyl]-2-(trifluoromethyl)piperidin-4-one](/img/structure/B11767369.png)

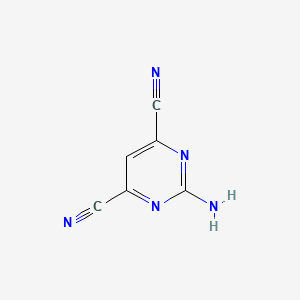
![4-[4-(1,3-Dioxolan-2-yl)benzoyl]thiobenzaldehyde](/img/structure/B11767400.png)
